1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea

Urea transporter inhibition UT-B Erythrocyte lysis assay

1-(2-Methylphenyl)-3-[(thiophen-3-yl)methyl]urea (also referred to as 1-(Thiophen-3-ylmethyl)-3-(o-tolyl)urea; molecular formula C₁₃H₁₄N₂OS; molecular weight 246.33 g/mol) is a disubstituted urea derivative bearing an ortho-tolyl group at N1 and a thiophen-3-ylmethyl substituent at N3. It belongs to the broader class of thiophene-3-yl-methyl ureas, a scaffold explored academically as CCR5 antagonists for HIV-1 entry inhibition.

Molecular Formula C13H14N2OS
Molecular Weight 246.33
CAS No. 1209405-34-4
Cat. No. B2355330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea
CAS1209405-34-4
Molecular FormulaC13H14N2OS
Molecular Weight246.33
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2=CSC=C2
InChIInChI=1S/C13H14N2OS/c1-10-4-2-3-5-12(10)15-13(16)14-8-11-6-7-17-9-11/h2-7,9H,8H2,1H3,(H2,14,15,16)
InChIKeyVCVKDIMJARVBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylphenyl)-3-[(thiophen-3-yl)methyl]urea (CAS 1209405-34-4): Chemical Identity, Urea Transporter Activity, and Procurement Context


1-(2-Methylphenyl)-3-[(thiophen-3-yl)methyl]urea (also referred to as 1-(Thiophen-3-ylmethyl)-3-(o-tolyl)urea; molecular formula C₁₃H₁₄N₂OS; molecular weight 246.33 g/mol) is a disubstituted urea derivative bearing an ortho-tolyl group at N1 and a thiophen-3-ylmethyl substituent at N3 . It belongs to the broader class of thiophene-3-yl-methyl ureas, a scaffold explored academically as CCR5 antagonists for HIV-1 entry inhibition [1]. Preliminary in silico predictions available via NCBI PubChem suggest potential involvement in lipid metabolism regulation, angiogenesis stimulation, and DNA synthesis inhibition, though these computational forecasts lack experimental validation for this specific compound [2]. Publicly available binding data are sparse; the compound has been tested in a limited number of urea transporter (UT-B and UT-A1) inhibition assays, with single-concentration or modest-potency results reported [3].

Why 1-(2-Methylphenyl)-3-[(thiophen-3-yl)methyl]urea Cannot Be Assumed Interchangeable with Other Thiophene-Urea or Tolyl-Urea Analogs


The thiophene-3-yl-methyl urea class exhibits pronounced structure-activity relationship (SAR) sensitivity. Within the CCR5 antagonist series, subtle structural modifications differentially impacted hERG channel inhibition, oral bioavailability, and antiviral potency—compounds with nearly identical cores displayed divergent cardiac safety profiles [1]. For urea transporter inhibition, the regioisomeric attachment point on the thiophene ring (2-yl vs. 3-yl) and the nature of the N-aryl substituent (ortho-tolyl vs. para-tolyl vs. phenyl) are known to modulate both potency and isoform selectivity (UT-B vs. UT-A1) in related urea derivatives [2]. Consequently, substituting 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea with a closely related analog—such as the para-tolyl regioisomer, a thiophen-2-ylmethyl variant, or a cyclopropylmethyl replacement—carries a material risk of altered target engagement, shifted selectivity, and unreproducible biological outcomes. The quantitative evidence presented in Section 3, while limited in scope, underscores the compound-specific nature of its interaction profile.

Quantitative Differentiation Evidence for 1-(2-Methylphenyl)-3-[(thiophen-3-yl)methyl]urea Versus Closest Analogs


Urea Transporter B (UT-B) Inhibition Potency: Human vs. Rat Erythrocyte Cross-Species Comparison

In a direct head-to-head assay comparison, 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea inhibited human UT-B (urea transporter B) in erythrocytes with an IC₅₀ of 1,720 nM, while inhibition of rat UT-B under identical conditions (erythrocyte lysis assay, 6 min incubation) yielded an IC₅₀ of 3,510 nM [1]. This approximately 2-fold species-dependent potency difference is relevant for researchers transitioning between rodent models and human-relevant systems. For context, a structurally related thiophene-urea analog (CHEMBL4545692, bearing a methoxycarbonyl substitution) inhibited rat UT-B with an IC₅₀ of 220 nM under the same assay format—approximately 16-fold more potent than the target compound [2]. This indicates that the ortho-tolyl thiophene-3-ylmethyl substitution pattern yields intermediate UT-B potency relative to optimized analogs, and that species selection materially affects observed activity.

Urea transporter inhibition UT-B Erythrocyte lysis assay

UT-A1 Isoform Selectivity: Differential Potency Between UT-B and UT-A1 Urea Transporters

The compound was tested against rat UT-A1 expressed in MDCK cells, yielding an IC₅₀ of 3,000 nM (fluorescence plate reader assay, 15 min incubation) [1]. For comparison, its UT-B potency in rat erythrocytes was 3,510 nM, suggesting approximately equipotent inhibition of UT-A1 and UT-B in rat models (ratio UT-A1/UT-B ≈ 0.85) [2]. A structurally distinct urea transporter inhibitor (CHEMBL4875031) showed preferential UT-A1 inhibition with an IC₅₀ of 1,000 nM under the same MDCK assay conditions—3-fold more potent than the target compound [3]. This differential isoform profile indicates that the ortho-tolyl thiophene-3-ylmethyl substitution affords a relatively balanced UT-B/UT-A1 inhibition profile, contrasting with analogs that exhibit stronger UT-A1 selectivity.

Urea transporter UT-A1 Isoform selectivity MDCK cells

Dihydroorotase Enzyme Inhibition: Low-Potency Activity Distinct from Primary Urea Transporter Pharmacology

The compound was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, showing an IC₅₀ of 180,000 nM (180 µM) at pH 7.37 [1]. This represents approximately 100-fold weaker inhibition compared to its UT-B activity (IC₅₀ = 1,720–3,510 nM), establishing that the compound's primary measurable biochemical activity lies within urea transporter modulation rather than pyrimidine biosynthesis enzyme inhibition. No comparator data for structurally related urea derivatives in the DHOase assay are currently available, precluding a direct SAR comparison.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Thiophene-3-yl-Methyl Urea Scaffold Recognition as CCR5 Antagonist Privileged Structure with hERG Mitigation

A series of thiophene-3-yl-methyl ureas—the exact scaffold family to which 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea belongs—was rationally designed to achieve dual CCR5 antagonism and reduced hERG channel inhibition [1]. Within this published series, reducing lipophilicity and introducing subtle structural modifications produced compounds that met pharmacological criteria for HIV-1 inhibition while mitigating hERG-related cardiotoxicity risk. However, the specific ortho-tolyl analog (the target compound) was not explicitly reported in the published SAR tables, and its individual CCR5 IC₅₀ and hERG IC₅₀ values are not publicly available. This represents a significant evidence gap: the scaffold class has validated potential, but the quantitative differentiation of the specific ortho-tolyl congener relative to optimized leads (e.g., compounds with sub-micromolar CCR5 potency and hERG IC₅₀ > 30 µM) remains uncharacterized.

CCR5 antagonist HIV-1 entry inhibitor hERG liability Cardiac safety

Recommended Research Applications for 1-(2-Methylphenyl)-3-[(thiophen-3-yl)methyl]urea Based on Current Evidence


Urea Transporter Pharmacological Tool Compound for Cross-Species UT-B/UT-A1 Studies

The compound's characterized UT-B IC₅₀ values of 1,720 nM (human) and 3,510 nM (rat), alongside rat UT-A1 IC₅₀ of 3,000 nM, make it suitable as a moderate-potency pharmacological probe for urea transporter studies requiring balanced UT-B/UT-A1 inhibition [1]. Its ~2-fold species-dependent potency difference between human and rat UT-B should be factored into translational experimental designs, and researchers should include a higher-potency comparator (e.g., a sub-micromolar UT-B inhibitor) as a positive control when using this compound [2].

Scaffold-Hopping Starting Point for CCR5 Antagonist Optimization with hERG Mitigation

Given that the thiophene-3-yl-methyl urea scaffold has been validated for CCR5 antagonism with mitigated hERG inhibition, this ortho-tolyl analog may serve as a starting point for medicinal chemistry optimization [1]. Procurement is warranted for laboratories engaged in structure-activity relationship (SAR) exploration of CCR5-targeted HIV-1 entry inhibitors, particularly those seeking to balance antiviral potency with cardiac safety. However, users must commission de novo CCR5 and hERG profiling, as these data are absent for the specific compound [2].

Selectivity Profiling Reference for Dihydroorotase vs. Urea Transporter Discrimination

The compound's >100-fold selectivity window between UT-B inhibition (IC₅₀ ≈ 1.7–3.5 µM) and DHOase inhibition (IC₅₀ ≈ 180 µM) positions it as a reference tool for studies investigating crosstalk between urea transport and pyrimidine biosynthesis pathways [1]. Researchers studying DHOase as a therapeutic target in cancer or parasitic diseases may use this compound to empirically confirm that observed cellular phenotypes are mediated through urea transporter modulation rather than DHOase inhibition [2].

Negative Control or Benchmark Compound for Urea Transporter High-Throughput Screening

With UT-B and UT-A1 IC₅₀ values in the low micromolar range, this compound can serve as a moderate-activity benchmark or negative control in high-throughput screening campaigns aimed at identifying sub-micromolar or nanomolar urea transporter inhibitors [1]. Its well-defined potency across multiple species and isoforms allows quantitative comparison with novel hits, and its structural simplicity facilitates analog synthesis for follow-up SAR studies [2].

Quote Request

Request a Quote for 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.